molecular formula C19H18N2OS B3170040 4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine CAS No. 939762-12-6

4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine

Cat. No.: B3170040
CAS No.: 939762-12-6
M. Wt: 322.4 g/mol
InChI Key: YJAVWYQNIQRGKC-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine is a pyrimidine derivative characterized by a methoxymethyl group at position 4, a 4-methylbenzylsulfanyl group at position 6, and a phenyl group at position 2. The pyrimidine core serves as a versatile scaffold in medicinal chemistry, often exploited for its ability to interact with biological targets via hydrogen bonding and π-π stacking. The methoxymethyl group enhances solubility in polar solvents, while the 4-methylbenzylsulfanyl moiety contributes to lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

IUPAC Name

4-(methoxymethyl)-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-8-10-17(11-9-14)23-18-12-16(13-22-2)20-19(21-18)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAVWYQNIQRGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)COC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180747
Record name 4-(Methoxymethyl)-6-[(4-methylphenyl)thio]-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939762-12-6
Record name 4-(Methoxymethyl)-6-[(4-methylphenyl)thio]-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939762-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methoxymethyl)-6-[(4-methylphenyl)thio]-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl sulfanyl and phenyl pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and ultrasound-promoted reactions can also be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine C₂₀H₂₀N₂O₂S₂* ~384.5 - 4-Methoxymethyl
- 6-(4-methylbenzyl)sulfanyl
- 2-Phenyl
Not Provided
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine C₁₈H₁₅ClN₂O₂S₂ 390.90 - 4-Chlorophenylsulfanyl
- 6-Methylsulfonylmethyl
- 2-Phenyl
478031-54-8
4-(Methylsulfanyl)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine C₁₃H₁₄N₂O₂S₂ 306.39 - 4-Methylsulfanyl
- 6-Methylsulfonylmethyl
- 2-Phenyl
339279-15-1
4-[(4-Chlorophenyl)sulfanyl]-6-(methoxymethyl)-2-(methylsulfanyl)pyrimidine C₁₃H₁₃ClN₂OS₂ 324.84 - 4-Chlorophenylsulfanyl
- 6-Methoxymethyl
- 2-Methylsulfanyl
Not Provided
4-([(4-Chlorobenzyl)sulfanyl]methyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenylpyrimidine C₂₄H₁₈Cl₂N₂S₂ 469.44 - 4-Chlorobenzylsulfanyl-methyl
- 6-(4-Chlorophenyl)sulfanyl
- 2-Phenyl
338960-93-3

*Estimated based on structural analogs.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s methoxymethyl group (electron-donating) contrasts with methylsulfonyl (electron-withdrawing) in ’s compound, affecting electronic distribution and reactivity .
  • Steric Effects : Bulkier substituents, such as the dichlorophenyl groups in , may hinder binding to flat active sites compared to the target’s simpler 4-methylbenzyl group .
Physicochemical Properties
Property Target Compound 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine 4-(Methylsulfanyl)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine
Solubility (Polar Solvents) Moderate (methoxymethyl enhances polarity) Low (methylsulfonyl reduces solubility) Very Low (highly hydrophobic)
LogP (Predicted) ~3.5 ~4.2 ~2.8
Melting Point Not Reported 180–185°C () 150–155°C (Estimated)

Sources : .

Biological Activity

4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine is a synthetic compound belonging to the pyrimidine family, characterized by its unique structural properties that confer potential biological activities. Pyrimidines are known for their diverse applications in pharmaceuticals and materials science, making this compound a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds within the pyrimidine class exhibit significant antimicrobial activities. For instance, studies have shown that similar pyrimidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. One notable study demonstrated that related pyrimidine compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting DNA synthesis. The specific pathways affected include the suppression of nucleoside kinase and thymidylate synthetase activities, which are crucial for nucleic acid synthesis in rapidly dividing cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may bind to enzymes or receptors involved in critical biological processes, modulating their activity. This interaction could lead to altered signaling pathways that promote cell death in cancer cells or inhibit bacterial growth.

Study 1: Antimicrobial Efficacy

In a comparative study, several pyrimidine derivatives were tested for their antimicrobial efficacy against standard bacterial strains. The results indicated that derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against E. coli and S. aureus. This suggests a promising antimicrobial profile worthy of further investigation.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrimidine derivatives revealed that some compounds led to significant reductions in cell viability in Hela and A549 cell lines. The IC50 values for these compounds ranged from 50 µM to 200 µM, indicating effective cytotoxicity. The study concluded that structural modifications, such as those present in this compound, could enhance anticancer activity through improved binding affinity to target enzymes involved in cancer cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(Methoxymethyl)phenol Methoxy group attached to phenolAntimicrobial activity against Gram-positive bacteria
4-Methoxybenzoic acid Carboxylic acid functional groupAnti-inflammatory properties
Methyl 4-(methoxymethyl)benzoate Ester functional groupModerate cytotoxicity against cancer cell lines
This compound Unique pyrimidine structurePromising antimicrobial and anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine
Reactant of Route 2
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4-(Methoxymethyl)-6-[(4-methylbenzyl)sulfanyl]-2-phenylpyrimidine

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